Clarithromycin

Description

This compound is the 6-O-methyl ether of erythromycin A, this compound is a macrolide antibiotic used in the treatment of respiratory-tract, skin and soft-tissue infections. It is also used to eradicate Helicobacter pylori in the treatment of peptic ulcer disease. It prevents bacteria from growing by interfering with their protein synthesis. It has a role as an antibacterial drug, a protein synthesis inhibitor, an environmental contaminant and a xenobiotic.

This compound is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) to treat certain bacterial infections, such as community-acquired pneumonia, throat infections (pharyngitis), acute sinus infections, and others. This compound is also FDA-approved to both prevent and treat Mycobacterium Avium complex (MAC) infection, another type of bacterial infection.

Community-acquired pneumonia, a bacterial respiratory disease, and disseminated MAC infection can be opportunistic infections (OIs) of HIV. An OI is an infection that occurs more frequently or is more severe in people with weakened immune systems—such as people with HIV—than in people with healthy immune systems.

This compound, a semisynthetic macrolide antibiotic derived from erythromycin, inhibits bacterial protein synthesis by binding to the bacterial 50S ribosomal subunit. Binding inhibits peptidyl transferase activity and interferes with amino acid translocation during the translation and protein assembly process. This compound may be bacteriostatic or bactericidal depending on the organism and drug concentration.

This compound is a Macrolide Antimicrobial. The mechanism of action of this compound is as a Cytochrome P450 3A4 Inhibitor, and Cytochrome P450 3A Inhibitor, and P-Glycoprotein Inhibitor.

This compound is a semisynthetic macrolide antibiotic used for a wide variety of mild-to-moderate bacterial infections. This compound has been linked to rare instances of acute liver injury that can be severe and even fatal.

This compound is a semisynthetic 14-membered ring macrolide antibiotic. this compound binds to the 50S ribosomal subunit and inhibits RNA-dependent protein synthesis in susceptible organisms. this compound has been shown to eradicate gastric MALT (mucosa-associated lymphoid tissue) lymphomas, presumably due to the eradication of tumorigenic Helicobacter pylori infection. This agent also acts as a biological response modulator, possibly inhibiting angiogenesis and tumor growth through alterations in growth factor expression. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1991 and has 10 approved and 41 investigational indications.

A semisynthetic macrolide antibiotic derived from ERYTHROMYCIN that is active against a variety of microorganisms. It can inhibit PROTEIN SYNTHESIS in BACTERIA by reversibly binding to the 50S ribosomal subunits. This inhibits the translocation of aminoacyl transfer-RNA and prevents peptide chain elongation.

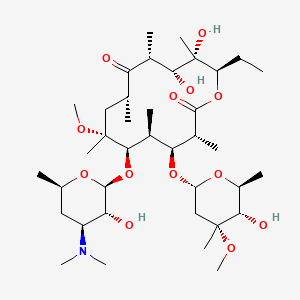

structure given in first source

See also: Erythromycin (broader); Azithromycin (related); Roxithromycin (related) ... View More ...

Properties

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H69NO13/c1-15-26-38(10,45)31(42)21(4)28(40)19(2)17-37(9,47-14)33(52-35-29(41)25(39(11)12)16-20(3)48-35)22(5)30(23(6)34(44)50-26)51-27-18-36(8,46-13)32(43)24(7)49-27/h19-27,29-33,35,41-43,45H,15-18H2,1-14H3/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOYDEPGAOXOCK-KCBOHYOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H69NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022829 | |

| Record name | Clarithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

748.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Clarithromycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015342 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.17e-01 g/L | |

| Record name | Clarithromycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01211 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clarithromycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015342 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Colorless needles from chloroform + diisopropyl ether (1:2) ... Also reported as crystals from ethanol | |

CAS No. |

81103-11-9, 116836-41-0 | |

| Record name | Clarithromycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81103-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clarithromycin [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081103119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (14R)-14-Hydroxyclarithromycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116836410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clarithromycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01211 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | clarithromycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clarithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erythromycin, 6-O-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Clarithromycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLARITHROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1250JIK0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Clarithromycin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8055 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Clarithromycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015342 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

217-220 °C (decomposes) ... Also reported as mp 222-225 °C, 217 - 220 °C | |

| Record name | Clarithromycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01211 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clarithromycin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8055 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Clarithromycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015342 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Genesis and Synthesis of Clarithromycin: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Clarithromycin, a second-generation macrolide antibiotic, represents a significant advancement over its predecessor, erythromycin, offering improved acid stability and a favorable pharmacokinetic profile. This technical guide provides an in-depth exploration of the discovery and, critically, the semi-synthetic pathway of this compound from erythromycin A. It details the strategic chemical modifications, including the pivotal selective 6-O-methylation, and presents a consolidated overview of the experimental protocols derived from key literature. Quantitative data on its efficacy and physicochemical properties are summarized, and the logical flow of its synthesis is visually articulated through a detailed pathway diagram.

Discovery and Development

This compound (6-O-methylerythromycin A) was invented by scientists at the Japanese pharmaceutical company Taisho Pharmaceutical in the 1970s.[1] The primary motivation behind its development was to overcome the acid instability of erythromycin in the stomach, which led to gastrointestinal side effects such as nausea and stomach pain.[1][2] By methylating the hydroxyl group at the C-6 position of the erythromycin A lactone ring, researchers at Taisho created a molecule with enhanced stability in acidic conditions and improved pharmacokinetic properties.[3] Taisho Pharmaceutical filed for patent protection for this compound around 1980 and subsequently launched it in the Japanese market in 1991 under the brand name Clarith.[1][4] In 1985, Taisho partnered with Abbott Laboratories for the international rights, and Abbott gained FDA approval for the drug, marketed as Biaxin, in October 1991.[1]

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[5][] It binds to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA component.[4][5][] This binding action blocks the translocation of peptidyl tRNA from the A-site to the P-site, thereby preventing the elongation of the polypeptide chain and halting protein production.[5][] While primarily considered a bacteriostatic agent, this compound can exhibit bactericidal activity at higher concentrations against certain strains of bacteria.[1][]

Chemical Synthesis Pathway

The synthesis of this compound is a semi-synthetic process starting from erythromycin A. The core challenge lies in the selective methylation of the hydroxyl group at the 6-position of the erythronolide ring, as erythromycin A has multiple hydroxyl groups. To achieve this selectivity, a multi-step process involving the use of protecting groups is employed. The general synthetic strategy can be outlined as follows:

-

Protection of the 9-Keto Group: The ketone at the C-9 position is first converted into an oxime to prevent its participation in subsequent reactions.

-

Protection of Hydroxyl Groups: The hydroxyl groups at the 2' and 4'' positions of the desosamine and cladinose sugars are protected, typically using silylating agents.

-

Selective 6-O-Methylation: The crucial step where the hydroxyl group at the C-6 position is methylated.

-

Deprotection: Removal of the protecting groups to yield the final this compound molecule.

References

The Structure-Activity Relationship of Clarithromycin: A Technical Guide for Drug Development Professionals

An in-depth exploration of the core principles guiding the optimization of clarithromycin's antibacterial efficacy, pharmacokinetic properties, and resistance-breaking capabilities.

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, a second-generation macrolide antibiotic. Designed for researchers, scientists, and drug development professionals, this document delves into the critical structural modifications of the this compound scaffold and their impact on antibacterial activity against both susceptible and resistant pathogens. Through a detailed examination of quantitative data, experimental protocols, and key biological pathways, this guide aims to facilitate the rational design of next-generation macrolide antibiotics.

Introduction: The Enduring Significance of this compound

This compound, a semi-synthetic derivative of erythromycin, was developed to overcome the acid instability and modest pharmacokinetic profile of its predecessor. The key structural modification, the methylation of the 6-hydroxyl group of the erythronolide ring, not only confers acid stability but also enhances its tissue penetration.[1][2] this compound exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1][3] It is effective against a broad spectrum of Gram-positive and some Gram-negative bacteria, making it a cornerstone in the treatment of respiratory tract infections, Helicobacter pylori infections, and skin and soft tissue infections.

However, the emergence of bacterial resistance, primarily through target site modification (methylation of 23S rRNA by erm genes) and active efflux (mef genes), has necessitated the development of new this compound analogs with improved efficacy against resistant strains. This has spurred extensive SAR studies to identify key structural motifs that can overcome these resistance mechanisms while maintaining or improving the drug's favorable pharmacokinetic and safety profiles.

Core Structure-Activity Relationships

The this compound molecule offers several positions for chemical modification, each influencing its biological activity in distinct ways. The primary sites for SAR studies include the C-3 position of the lactone ring (cladinose sugar attachment), the C-4'' hydroxyl group of the cladinose sugar, the C-9 ketone, and the C-11 and C-12 hydroxyl groups.

Modifications at the C-6 Position: The Cornerstone of Acid Stability

The methylation of the hydroxyl group at the C-6 position is the defining feature of this compound. This modification prevents the intramolecular ketalization that occurs in erythromycin under acidic conditions, thus rendering this compound acid-stable and suitable for oral administration. This fundamental modification significantly improves its pharmacokinetic properties, leading to higher serum and tissue concentrations compared to erythromycin.[2]

Modifications at the C-3 Position and the Role of the Cladinose Sugar

The L-cladinose sugar at the C-3 position is crucial for the antibacterial activity of this compound. However, its removal to create ketolides (3-keto derivatives) has been a successful strategy to overcome resistance mediated by inducible methylases. The absence of the cladinose sugar prevents the induction of erm genes, making ketolides active against macrolide-resistant strains.

Further modifications at the 3-O-position, such as the introduction of carbamoyl derivatives, have been explored to enhance activity against resistant strains. For instance, novel 3-O-arylalkylcarbamoyl-3-O-descladinosyl-9-O-(2-chlorobenzyl)oxime this compound derivatives have shown potent activity against erythromycin-resistant S. pneumoniae and S. pyogenes.[4]

C-4'' Modifications: Enhancing Potency and Overcoming Resistance

The 4''-hydroxyl group of the cladinose sugar is a key site for introducing side chains to improve antibacterial activity, particularly against resistant strains. The introduction of various moieties at this position can lead to enhanced binding to the ribosome and overcome efflux-mediated resistance.

Novel 4''-O-benzimidazolyl this compound derivatives have demonstrated excellent activity against erythromycin-susceptible strains and significantly improved activity against erythromycin-resistant strains.[5] Similarly, the synthesis of 4''-O-desosaminyl this compound derivatives has been shown to improve activity against both sensitive pathogens and methicillin-resistant Staphylococcus epidermidis (MRSE).[6]

C-9 and C-11/C-12 Modifications: The Advent of Ketolides and Beyond

Modifications at the C-9 ketone and the C-11/C-12 diol have been instrumental in the development of ketolides. The conversion of the C-9 ketone to an oxime and the cyclization of the C-11 and C-12 hydroxyls into a cyclic carbonate or carbamate are key steps in the synthesis of many advanced macrolide analogs.

The formation of an 11,12-cyclic carbonate in azithromycin derivatives, coupled with modifications at the 4''-O-position, has yielded compounds with dramatically enhanced activity against erythromycin-resistant bacteria.[7] Furthermore, novel 11-O-carbamoyl-3-O-descladinosyl this compound derivatives bearing a 1,2,3-triazole group have shown increased activity against resistant Streptococcus pneumoniae.[8]

Quantitative Data on Structure-Activity Relationships

The following tables summarize the in vitro antibacterial activities (Minimum Inhibitory Concentration, MIC, in µg/mL) of representative this compound derivatives from various studies. This data provides a quantitative basis for understanding the SAR of this compound.

Table 1: Antibacterial Activity of C-3 Modified this compound Derivatives

| Compound | Modification | S. aureus (Susceptible) | S. pneumoniae (mefA) | S. pyogenes (Resistant) | Reference |

| This compound | - | 0.125 | 16 | >64 | [4] |

| 7a | 3-O-(2-phenylethyl)carbamoyl-descladinosyl-9-O-(2-chlorobenzyl)oxime | 0.5 | 0.125 | 8 | [4] |

| 7f | 3-O-(3-phenylpropyl)carbamoyl-descladinosyl-9-O-(2-chlorobenzyl)oxime | 0.25 | 1 | 8 | [4] |

| 7p | 3-O-(4-phenylbutyl)carbamoyl-descladinosyl-9-O-(2-chlorobenzyl)oxime | 0.25 | 2 | 8 | [4] |

| 7z | 3-O-(2-(4-fluorophenyl)ethyl)carbamoyl-descladinosyl-9-O-(2-chlorobenzyl)oxime | 0.25 | 0.25 | 8 | [4] |

Table 2: Antibacterial Activity of C-4'' Modified this compound Derivatives

| Compound | Modification | S. pneumoniae (Susceptible) | S. pneumoniae (ermB) | S. aureus (Susceptible) | Reference |

| This compound | - | 0.03 | 64 | 0.125 | [5] |

| 16 | 4''-O-(2-(4-methylphenyl)benzimidazolyl)bishydrazide | 0.015 | 16 | 0.06 | [5] |

| 17 | 4''-O-(2-(2-methoxyphenyl)benzimidazolyl)bishydrazide | 0.008 | 32 | 0.03 | [5] |

| 19 | 4''-O-desosaminyl | 0.06 | >64 | 0.06 | [6] |

| 22 | 4''-O-(6-deoxy-desosaminyl) | 0.03 | >64 | 0.03 | [6] |

Table 3: Antibacterial Activity of C-11/C-12 Modified this compound Derivatives

| Compound | Modification | S. pneumoniae (ermB) | S. pneumoniae (mefA + ermB) | S. pyogenes (Resistant) | Reference |

| This compound | - | >256 | 128 | >256 | [8] |

| 13d | 11-O-(4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl)carbamoyl-3-O-descladinosyl | 16 | 16 | 16 | [8] |

| 13g | 11-O-(4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)carbamoyl-3-O-descladinosyl | 32 | 32 | 32 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound SAR studies.

General Procedure for the Synthesis of 3-O-descladinosyl-clarithromycin Derivatives

A common starting point for many this compound analogs is the removal of the cladinose sugar. A general procedure is as follows:

-

Acid Hydrolysis: this compound is dissolved in a mixture of ethanol and dilute hydrochloric acid.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).

-

Neutralization and Extraction: Upon completion, the reaction is neutralized with a saturated solution of sodium bicarbonate and extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 3-O-descladinosyl-clarithromycin.

This intermediate can then be used for further modifications at the 3-OH position.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard and widely used technique for determining the MIC of antimicrobial agents.

-

Preparation of Antimicrobial Stock Solutions: A stock solution of the test compound (e.g., a this compound analog) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.

-

Preparation of Microtiter Plates: The antimicrobial agent is serially diluted (usually two-fold) in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth for most bacteria, supplemented for fastidious organisms like Haemophilus influenzae).[9][10]

-

Inoculum Preparation: A standardized bacterial inoculum is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve the desired final inoculum concentration in the wells.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (containing no antimicrobial) and a sterility control well (containing no bacteria) are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate key concepts in this compound SAR studies.

Caption: Mechanism of action of this compound.

Caption: General workflow for this compound SAR studies.

Caption: Key modification sites on the this compound scaffold.

Conclusion and Future Directions

The structure-activity relationship studies of this compound have provided invaluable insights into the molecular determinants of its antibacterial activity and its interactions with the bacterial ribosome. The key takeaways for drug development professionals are:

-

The 6-O-methyl group is sacrosanct for oral bioavailability.

-

Modifications at the C-3 and C-11/C-12 positions are critical for overcoming erm-mediated resistance.

-

The C-4'' position is a versatile handle for introducing functionalities that can enhance potency and circumvent efflux pumps.

-

A multipronged approach, often involving modifications at multiple sites, is necessary to develop broad-spectrum macrolides with activity against highly resistant pathogens.

Future research in this area will likely focus on the design of novel this compound hybrids that combine the favorable attributes of macrolides with other pharmacophores. The use of computational modeling and structural biology will continue to play a pivotal role in the rational design of these next-generation antibiotics. The ultimate goal is to develop new macrolides that are not only potent against current resistant strains but are also less prone to the development of future resistance.

References

- 1. Possible mechanisms of action of this compound and its clinical application as a repurposing drug for treating multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Research and development of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Synthesis and antibacterial activity of novel 3-O-arylalkylcarbamoyl-3-O-descladinosyl-9-O-(2-chlorobenzyl)oxime this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antibacterial activity of novel 4″-O-benzimidazolyl this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 4″-O-desosaminyl this compound derivatives and their anti-bacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antibacterial activity of novel 11,12-cyclic carbonate azithromycin 4''-O-carbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel series of 11-O-carbamoyl-3-O-descladinosyl this compound derivatives bearing 1,2,3-triazole group: Design, synthesis and antibacterial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nicd.ac.za [nicd.ac.za]

Clarithromycin's Antibacterial Spectrum Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antibacterial spectrum of clarithromycin against clinically relevant Gram-positive bacteria. It is designed to be a comprehensive resource, incorporating quantitative susceptibility data, detailed experimental protocols for minimum inhibitory concentration (MIC) determination, and visual representations of the underlying molecular mechanisms and experimental workflows.

In Vitro Antibacterial Spectrum of this compound

This compound, a semi-synthetic macrolide antibiotic, demonstrates potent activity against a wide range of Gram-positive bacteria. Its efficacy is attributed to its ability to inhibit bacterial protein synthesis. The following tables summarize the in vitro activity of this compound, presenting Minimum Inhibitory Concentration (MIC) values that inhibit the growth of 50% (MIC50) and 90% (MIC90) of tested isolates. This data is crucial for understanding the potency and spectrum of this compound and for guiding its clinical application and further research.

Table 1: In Vitro Activity of this compound against Staphylococcus aureus

| Bacterial Species | Susceptibility Profile | MIC50 (mg/L) | MIC90 (mg/L) |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.12 | 0.25 |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | >32 | >32 |

Note: this compound's activity against MRSA is significantly diminished.[1]

Table 2: In Vitro Activity of this compound against Streptococcal Species

| Bacterial Species | MIC50 (mg/L) | MIC90 (mg/L) |

| Streptococcus pneumoniae | Varies by penicillin susceptibility | |

| - Penicillin-Susceptible | 0.06 | 0.12 |

| - Penicillin-Resistant | Higher MICs observed | Higher MICs observed |

| Streptococcus pyogenes (Group A Streptococcus) | <0.03 | 0.12 |

| Beta-hemolytic streptococci (Groups A, C, G) | Mode MIC 0.06 |

This compound generally exhibits excellent activity against streptococci.[1][2][3][4][5]

Table 3: In Vitro Activity of this compound against Other Gram-Positive Bacteria

| Bacterial Species | MIC50 (mg/L) | MIC90 (mg/L) |

| Enterococcus faecalis | Generally higher MICs | Generally higher MICs |

| Coagulase-negative staphylococci | Activity comparable to erythromycin |

The activity of this compound against enterococci is limited.[6]

Mechanism of Action of this compound

This compound exerts its bacteriostatic or bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[3] Specifically, it binds to the 23S rRNA component of the 50S ribosomal subunit.[3] This binding event physically blocks the exit tunnel through which nascent polypeptide chains emerge, thereby inhibiting the elongation of the protein. This disruption of protein synthesis is ultimately detrimental to bacterial growth and survival.

Caption: Mechanism of action of this compound.

Mechanisms of Resistance in Gram-Positive Bacteria

The emergence of resistance to this compound in Gram-positive bacteria is a significant clinical concern. The primary mechanisms of resistance involve modifications to the drug's target site or active removal of the drug from the bacterial cell.

-

Target Site Modification: This is the most common mechanism of macrolide resistance. It involves the methylation of an adenine residue in the 23S rRNA of the 50S ribosomal subunit. This modification is mediated by erythromycin ribosome methylase (erm) genes, which reduces the binding affinity of this compound to its target.

-

Active Efflux: Some bacteria possess efflux pumps that actively transport macrolides, including this compound, out of the cell. This mechanism is often mediated by mef (macrolide efflux) genes.

Caption: Key resistance mechanisms to this compound.

Experimental Protocols for MIC Determination

The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of in vitro antimicrobial susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods to ensure reproducibility and comparability of results. The two primary methods are broth microdilution and agar dilution.

Broth Microdilution Method (based on CLSI M07)

This method involves preparing serial twofold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized bacterial suspension.

Protocol:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound at a concentration of at least 10 times the highest concentration to be tested. The solvent and diluent should be appropriate for this compound and not affect bacterial growth.

-

Preparation of Microdilution Plates:

-

Dispense 50 µL of sterile cation-adjusted Mueller-Hinton broth (CAMHB) into each well of a 96-well microtiter plate.

-

Add 50 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will result in a range of this compound concentrations.

-

-

Inoculum Preparation:

-

From a pure culture of the test organism grown on an appropriate agar plate for 18-24 hours, select 3-5 well-isolated colonies.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation of Plates: Inoculate each well of the microtiter plate with 50 µL of the diluted bacterial suspension. This will bring the final volume in each well to 100 µL.

-

Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing bacteria.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye. A growth control well (no antibiotic) and a sterility control well (no bacteria) should be included.

Agar Dilution Method (based on CLSI M07)

In this method, varying concentrations of the antimicrobial agent are incorporated into an agar medium, which is then inoculated with the test organisms.

Protocol:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound as described for the broth microdilution method.

-

Preparation of Agar Plates:

-

Prepare a series of twofold dilutions of the this compound stock solution in a suitable solvent.

-

For each concentration, add 1 part of the diluted this compound solution to 9 parts of molten and cooled (45-50°C) Mueller-Hinton agar.

-

Mix thoroughly and pour the agar into sterile petri dishes to a depth of 3-4 mm. Allow the agar to solidify.

-

-

Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

Inoculation of Plates:

-

Using a multipoint inoculator (replicator), spot-inoculate the surface of each agar plate with the standardized bacterial suspension. The final inoculum should be approximately 10⁴ CFU per spot.

-

A growth control plate (no antibiotic) should also be inoculated.

-

-

Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that prevents the growth of more than one colony or a faint haze.

Caption: Workflow for MIC determination.

This guide provides a foundational understanding of the antibacterial spectrum and mechanisms of this compound against Gram-positive bacteria, along with standardized methodologies for its in vitro evaluation. For further details, researchers are encouraged to consult the latest CLSI M07 and M100 documents.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro activity of this compound against penicillin-susceptible and penicillin-resistant strains of Streptococcus pneumoniae in a pharmacodynamic simulation model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. microbiologyresearch.org [microbiologyresearch.org]

- 5. Susceptibility of Streptococcus pyogenes to azithromycin, this compound, erythromycin and roxithromycin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comparison of the in-vitro activity of this compound, a new macrolide antibiotic, with erythromycin and other oral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Activity of Clarithromycin Against Atypical Mycobacteria

Affiliation: Google Research

Abstract

Clarithromycin, a macrolide antibiotic, is a cornerstone in the therapeutic management of infections caused by atypical mycobacteria, also known as nontuberculous mycobacteria (NTM). Its efficacy is rooted in its ability to inhibit protein synthesis by binding to the bacterial 50S ribosomal subunit. However, the clinical utility of this compound is increasingly challenged by the emergence of both intrinsic and acquired resistance. This guide provides a comprehensive technical overview of this compound's activity against various NTM species. It details the drug's mechanism of action, summarizes quantitative susceptibility data, describes key experimental protocols for in vitro testing, and explores the molecular underpinnings of resistance. Particular focus is given to the genetic determinants of resistance, such as mutations in the 23S rRNA gene (rrl) and the inducible methylase encoded by the erm(41) gene, as well as the contribution of efflux pumps. This document is intended for researchers, scientists, and drug development professionals working in the field of mycobacterial infections.

Introduction

Nontuberculous mycobacteria (NTM) are a diverse group of environmental organisms that can cause a wide spectrum of diseases in humans, particularly pulmonary infections in individuals with underlying lung conditions and disseminated disease in the immunocompromised. Treatment of NTM infections is notoriously difficult, requiring multi-drug regimens administered for prolonged periods. This compound has been a pivotal agent in these regimens, especially for Mycobacterium avium complex (MAC) and Mycobacterium abscessus complex infections.[1] Its favorable pharmacokinetic profile and potent in vitro activity have established it as a primary therapeutic agent.[2]

Despite its importance, the effectiveness of this compound is threatened by complex resistance mechanisms that vary between NTM species. Understanding the interplay between this compound's mode of action, the bacteria's defense mechanisms, and the methods used to assess susceptibility is critical for optimizing treatment strategies and developing novel therapeutic approaches.

Mechanism of Action

This compound exerts its bacteriostatic effect by targeting the bacterial ribosome.

-

Ribosomal Binding: Like other macrolides, this compound binds to the 23S rRNA component of the 50S ribosomal subunit, specifically within the peptidyl transferase center. This binding action physically obstructs the exit tunnel through which nascent polypeptide chains emerge, thereby inhibiting protein synthesis and arresting bacterial growth.[2][3]

-

Cellular Uptake: this compound is more hydrophobic than its parent compound, erythromycin. This increased lipophilicity is believed to facilitate more rapid diffusion across the complex, lipid-rich mycobacterial cell wall, leading to higher intracellular concentrations and greater potency.[3] The uptake process does not require energy.[3]

In Vitro Susceptibility: Quantitative Data

The in vitro activity of this compound varies significantly across different NTM species. Minimum Inhibitory Concentration (MIC) is the standard metric for quantifying susceptibility. The following tables summarize MIC data compiled from multiple studies.

Table 1: this compound MIC Distribution for Slowly Growing Nontuberculous Mycobacteria

| Mycobacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Mycobacterium avium complex | 237 | 2 | 8 | - | [4] |

| Mycobacterium avium | - | 2 | - | - | [5] |

| Mycobacterium intracellulare | 244 | 8 | 64 | - | [6] |

| Mycobacterium kansasii | 35 | - | ≤ 0.5 | 0.125 - 0.25 | [4][7] |

| Mycobacterium marinum | 25 | - | - | All ≤ 4 | [4] |

| Mycobacterium gordonae | 6 | - | ≤ 0.5 | - | [4] |

| Mycobacterium scrofulaceum | 5 | - | ≤ 0.5 | - | [4] |

| Mycobacterium szulgai | 6 | - | ≤ 0.5 | - | [4] |

| Mycobacterium simiae | 6 | - | - | Most > 8 | [4] |

Table 2: this compound MIC Distribution for Rapidly Growing Nontuberculous Mycobacteria

| Mycobacterial Species/Subspecies | Number of Isolates | Susceptibility Rate | Key Findings | Reference(s) |

| M. abscessus subsp. abscessus | 46 | 15.2% | High intrinsic and inducible resistance. | [8] |

| M. abscessus subsp. massiliense | 40 | 80.0% | Generally susceptible due to inactive erm(41) gene. | [8] |

| M. abscessus complex (overall) | 91 | 46% (at day 14) | Inducible resistance is common. | [6] |

| Mycobacterium fortuitum | - | 92% | Generally susceptible. | [2] |

| Mycobacterium chelonae | - | Variable | Resistance often mediated by the erm(55) gene. | [9] |

Mechanisms of Resistance

Resistance to this compound in NTM is multifaceted, involving target site modification, enzymatic inactivation of the binding site, and active drug efflux.

Target Modification (Acquired Resistance)

The most common mechanism of high-level, acquired resistance involves mutations in the rrl gene, which encodes the 23S rRNA. Point mutations at nucleotides A2058 or A2059 (E. coli numbering) prevent this compound from binding effectively to the ribosome.[10][11][12] This type of resistance is stable, confers cross-resistance to other macrolides, and results in very high MIC values (often >64 µg/mL).[10]

Inducible Resistance via Ribosomal Methylation

A clinically significant form of resistance, particularly in M. abscessus, is inducible resistance mediated by erythromycin ribosomal methylase (erm) genes.

-

erm(41) Gene: This gene is found in M. abscessus and encodes an enzyme that methylates the adenine residue at position A2058 of the 23S rRNA.[13] This modification blocks macrolide binding. The gene's expression is induced by the presence of a macrolide, meaning an isolate may initially test as susceptible but become resistant after several days of drug exposure.[14] A key determinant of function is a polymorphism at position 28 (T28C). Strains with a T at this position (T28 sequevar) typically exhibit inducible resistance, while a C28 polymorphism often leads to a non-functional methylase and continued susceptibility.[2][14]

-

erm(55) Gene: A novel erm gene has been identified in M. chelonae, conferring high-level inducible resistance in a species previously not known to harbor such genes.[9][15]

Efflux Pumps

Efflux pumps are transmembrane proteins that actively transport antibiotics out of the bacterial cell, contributing to intrinsic resistance. In M. abscessus, the overexpression of specific efflux pump genes, such as MAB_1409c and MAB_2355c, has been correlated with increased this compound MICs, particularly in isolates that lack other known resistance mutations.[16][17] The activity of these pumps can be counteracted in vitro by efflux pump inhibitors like verapamil, which can significantly lower the MIC.[18]

Experimental Protocols

Standardized laboratory procedures are essential for accurately determining this compound susceptibility and guiding clinical decisions.

Broth Microdilution for MIC Determination

The Clinical and Laboratory Standards Institute (CLSI) recommends broth microdilution as the reference method for NTM susceptibility testing.[2][19]

Methodology:

-

Inoculum Preparation: A standardized suspension of the NTM isolate is prepared, typically adjusted to a 0.5 McFarland standard.

-

Plate Preparation: 96-well microtiter plates are prepared containing serial twofold dilutions of this compound in a suitable broth medium, such as Middlebrook 7H9 or cation-adjusted Mueller-Hinton broth (CAMHB).[4][20]

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: Plates are incubated at the optimal temperature for the species (e.g., 30°C for M. marinum, 35-37°C for most others).[4][20]

-

Reading Results:

-

Standard Incubation: For most NTM, MICs are read after 7 to 14 days. The MIC is defined as the lowest drug concentration that inhibits visible bacterial growth.

-

Extended Incubation for M. abscessus: To detect inducible resistance mediated by erm(41), it is mandatory to incubate plates for at least 14 days. An initial reading at day 3-5 may show susceptibility, but a final reading at day 14 is required to confirm the result.[14][21]

-

Synergy Testing

The checkerboard assay is a common in vitro method to assess the interaction between two antimicrobial agents.

Methodology:

-

A 96-well plate is set up with serial dilutions of Drug A along the x-axis and serial dilutions of Drug B along the y-axis.

-

Each well is inoculated with a standardized NTM suspension.

-

Following incubation, the MIC of each drug alone and in combination is determined.

-

The Fractional Inhibitory Concentration Index (FICI) is calculated:

-

FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

-

-

The interaction is interpreted based on the FICI score:

-

Synergy: FICI ≤ 0.5

-

No Interaction (Indifference): 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

-

Combination Therapy and Drug Interactions

Due to the risk of acquired resistance developing during treatment, this compound monotherapy is not recommended for NTM infections.[11] It is a critical component of multi-drug regimens. The choice of companion drugs is vital, as interactions can be synergistic, indifferent, or antagonistic.

Table 3: In Vitro and In Vivo Interactions of this compound with Other Antimicrobials

| Companion Drug | Target Organism(s) | Interaction | Key Findings | Reference(s) |

| Rifabutin | M. avium complex | Synergy | Synergistic against up to 88% of clinical isolates. | [22][23] |

| Vancomycin | M. abscessus | Synergy | FICI scores ≤ 0.5; 4- to 10-fold decrease in MICs. | [24][25] |

| Linezolid | M. abscessus | Synergy | Strongly synergistic interaction observed. | [26] |

| Clofazimine | M. avium complex | Synergy (in vivo) | Increased activity beyond this compound alone in a mouse model. | [27] |

| Amikacin | M. avium complex | Indifference (in vivo) | No increased activity beyond this compound alone in a mouse model. | [27] |

| Amikacin | M. abscessus | Antagonism | Strong antagonism observed with azithromycin, a related macrolide. | [26] |

| Ethambutol | M. avium complex | Indifference (in vivo) | No increased activity beyond this compound alone in a mouse model. | [27] |

Conclusion

This compound remains an indispensable tool in the fight against NTM infections. Its potent activity is well-established, but so are the sophisticated mechanisms that mycobacteria employ to resist it. For clinicians and researchers, a thorough understanding of these dynamics is paramount. The high prevalence of inducible resistance in species like M. abscessus underscores the absolute requirement for proper susceptibility testing protocols, including extended incubation times. Furthermore, the data on drug interactions highlight the importance of rational drug combination design to maximize efficacy and prevent the emergence of resistance. Future research should focus on novel strategies to overcome resistance, such as the development of efflux pump inhibitors and the exploration of new synergistic drug combinations.

References

- 1. Drug Resistance in Nontuberculous Mycobacteria: Mechanisms and Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Species Identification and this compound Susceptibility Testing of 278 Clinical Nontuberculosis Mycobacteria Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Activities of this compound against eight slowly growing species of nontuberculous mycobacteria, determined by using a broth microdilution MIC system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Selection of Resistance to this compound in Mycobacterium abscessus Subspecies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound against Mycobacterium avium complex infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isolation and characterizations of this compound‐resistant Mycobacterium avium clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Novel Gene, erm(41), Confers Inducible Macrolide Resistance to Clinical Isolates of Mycobacterium abscessus but Is Absent from Mycobacterium chelonae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Macrolide resistance due to erm(55) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efflux Pumps Contribute to Intrinsic this compound Resistance in Clinical, Mycobacterium abscessus Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

- 18. The Contribution of Efflux Pumps in Mycobacterium abscessus Complex Resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. Antimicrobial Susceptibility Testing, Drug Resistance Mechanisms, and Therapy of Infections with Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. atsjournals.org [atsjournals.org]

- 22. Antimycobacterial synergism of this compound and rifabutin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. Vancomycin and this compound Show Synergy against Mycobacterium abscessus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 25. journals.asm.org [journals.asm.org]

- 26. Novel Synergies and Isolate Specificities in the Drug Interaction Landscape of Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Activity of this compound against Mycobacterium avium complex infection in beige mice [pubmed.ncbi.nlm.nih.gov]

In Vitro Immunomodulatory Effects of Clarithromycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clarithromycin, a macrolide antibiotic, is increasingly recognized for its significant immunomodulatory properties independent of its antimicrobial activity. These effects are of considerable interest for their therapeutic potential in various inflammatory and immune-mediated diseases. This technical guide provides an in-depth overview of the in vitro immunomodulatory effects of this compound, focusing on its impact on immune cell function, cytokine production, and intracellular signaling pathways. Detailed experimental protocols for key assays and a comprehensive summary of quantitative data are presented to facilitate further research and development in this area.

Introduction

Beyond its well-established role in combating bacterial infections, this compound exhibits a spectrum of immunomodulatory activities that have been observed in numerous in vitro studies. These effects are multifaceted, involving the modulation of leukocyte function, the suppression of pro-inflammatory mediators, and the interference with critical intracellular signaling cascades. Understanding these mechanisms at a molecular and cellular level is crucial for harnessing the full therapeutic potential of this compound in non-infectious inflammatory conditions. This guide serves as a technical resource for researchers exploring the immunomodulatory facets of this compound.

Effects on Immune Cell Subsets

This compound exerts distinct effects on various components of the innate and adaptive immune systems.

-

Neutrophils: this compound has been shown to modulate neutrophil functions, including chemotaxis and the production of reactive oxygen species (ROS). Some studies indicate that this compound can enhance neutrophil chemotaxis and the generation of O2-, H2O2, and OH levels at certain concentrations[1]. Conversely, other findings suggest an inhibitory effect on neutrophil chemotaxis and candidacidal capacity[2]. Furthermore, this compound can induce the formation of neutrophil extracellular traps (NETs), which play a role in trapping and killing pathogens[3][4].

-

Monocytes and Macrophages: this compound significantly impacts monocyte and macrophage activity, primarily by altering their cytokine production profile upon stimulation with lipopolysaccharide (LPS). It has been consistently shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1α, IL-1β, and IL-6[5][6][7]. Interestingly, this compound may enhance the production of the anti-inflammatory cytokine IL-10[6].

-

T Lymphocytes: The effects of this compound on T cells are complex. It has been reported to suppress the proliferation of CD4+ T cells and modulate their cytokine secretion[8]. Specifically, this compound can increase the production of IL-2 in both CD4+ and CD8+ T cells while decreasing the production of the immunosuppressive cytokine IL-10[8].

-

Dendritic Cells (DCs): Dendritic cells, as key antigen-presenting cells, are also targets of this compound's immunomodulatory action. In vitro studies have demonstrated that this compound can influence the maturation of DCs, as evidenced by changes in the expression of co-stimulatory molecules like CD80, and modulate their cytokine secretion, notably by inhibiting IL-6 production[9].

Modulation of Cytokine Production

A hallmark of this compound's immunomodulatory activity is its ability to alter the balance of pro- and anti-inflammatory cytokines. The following tables summarize the quantitative effects of this compound on cytokine production in different immune cell types as reported in various in vitro studies.

Table 1: Effect of this compound on Cytokine Production by Human Monocytes

| Cytokine | Stimulus | This compound Concentration | Effect | Reference |

| TNF-α | LPS | 1.6 - 40 µg/mL | Dose-dependent suppression | [6] |

| TNF-α | LPS/Pansorbin | Physiologically achievable concentrations | Significant decrease in 86% of individuals | [5] |

| IL-1α | LPS | 1.6 - 40 µg/mL | Dose-dependent suppression | [6] |

| IL-1β | LPS | 1.6 - 40 µg/mL | Dose-dependent suppression | [6] |

| IL-6 | LPS | 1.6 - 40 µg/mL | No significant suppression | [6] |

| IL-6 | LPS/Pansorbin | Physiologically achievable concentrations | Significant decrease in 60% of individuals | [5] |

| IL-10 | LPS | 1.6 - 40 µg/mL | Enhanced synthesis | [6] |

| GM-CSF | LPS | 1.6 - 40 µg/mL | Dose-dependent suppression | [6] |

Table 2: Effect of this compound on Cytokine Production by Human T Lymphocytes

| Cell Type | Cytokine | Stimulus | This compound Concentration | Effect | Reference |

| CD4+ T cells | IL-2 | Spike protein | Not specified | Increased | [8] |

| CD8+ T cells | IL-2 | Spike protein | Not specified | Increased | [8] |

| CD4+ T cells | IL-10 | Spike protein | Not specified | Decreased | [8] |

| CD8+ T cells | IL-10 | Spike protein | Not specified | Decreased | [8] |

| CD19+ B cells | IL-6 | Spike protein | Not specified | Increased | [8] |

Table 3: Effect of this compound on Cytokine Production by Murine Dendritic Cells

| Cytokine | Stimulus | This compound Concentration | Effect | Reference |

| IL-6 | LPS | Not specified | Significantly inhibited | [9] |

| IL-2 (in co-culture with T cells) | LPS | Not specified | Decreased | [9] |

Impact on Intracellular Signaling Pathways

This compound exerts its immunomodulatory effects by targeting key intracellular signaling pathways that regulate inflammatory responses.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a key mechanism of this compound's anti-inflammatory action. In vitro studies have shown that this compound can suppress the activation of NF-κB in various cell types, including monocytes and epithelial cells, when stimulated with pro-inflammatory triggers like TNF-α[10]. This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of numerous pro-inflammatory genes.

References

- 1. Enhanced effect of this compound on neutrophil function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. openaccess.marmara.edu.tr [openaccess.marmara.edu.tr]

- 3. Immunomodulatory Role of this compound in Acinetobacter baumannii Infection via Formation of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of this compound and azithromycin on production of cytokines by human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulatory effect of antibiotics on cytokine production by human monocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound reverses sepsis-induced immunoparalysis of monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Beneficial ex vivo immunomodulatory and clinical effects of this compound in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differing effects of this compound and azithromycin on cytokine production by murine dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound modulates immune responses in experimental peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Clarithromycin: A Technical Guide to its Anti-Inflammatory Mechanisms

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Abstract

Clarithromycin, a 14-membered macrolide antibiotic, is widely recognized for its immunomodulatory properties, which are distinct from its antimicrobial activity. These anti-inflammatory effects are pivotal in the treatment of chronic inflammatory airway diseases such as diffuse panbronchiolitis and cystic fibrosis.[1][2][3] This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's anti-inflammatory actions. It details the drug's impact on critical signaling pathways, including Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and Mitogen-Activated Protein Kinase (MAPK) cascades. Furthermore, this document presents quantitative data on cytokine suppression, outlines detailed experimental protocols for investigating these effects, and provides visual diagrams of key pathways and workflows to support further research and development.

Core Anti-Inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through a multi-faceted approach, primarily by inhibiting the production of pro-inflammatory cytokines and modulating the function of key immune cells.[4][5] This is achieved by interfering with crucial intracellular signaling pathways that regulate gene transcription of inflammatory mediators.

Inhibition of Pro-Inflammatory Transcription Factors

The transcription factors NF-κB and AP-1 are central regulators of the inflammatory response, controlling the expression of genes for cytokines, chemokines, and adhesion molecules.[6] this compound has been shown to potently suppress the activation of both of these factors.

1.1.1. NF-κB Signaling Pathway

In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα.[6] Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.[6]

This compound inhibits the activation and nuclear translocation of NF-κB in a variety of cells, including human monocytes, T-cells (Jurkat), and pulmonary epithelial cells (A549).[4][7][8] This suppression of NF-κB activation is a key mechanism behind its ability to reduce the production of cytokines like IL-1, IL-6, and IL-8.[4][5] Interestingly, studies in A549 cells show that this inhibition occurs without preventing the degradation of the IκBα protein, suggesting this compound acts on a downstream step in the nuclear translocation process or on the binding of NF-κB to DNA.[4][8]

1.1.2. Activator Protein-1 (AP-1) Signaling

AP-1 is another critical transcription factor involved in inflammation. In LPS-stimulated human monocytes, this compound has been shown to suppress the binding of AP-1 to the IL-8 promoter.[1][9] Luciferase reporter gene assays confirm that the AP-1 binding site is crucial for both LPS-induced IL-8 expression and its subsequent suppression by this compound.[1][9][10] This indicates that, alongside NF-κB, AP-1 is a major target of this compound's anti-inflammatory action.[9]

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

MAPK pathways, including the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways, are key upstream regulators of transcription factor activity and cytokine production.

-

ERK Pathway: this compound exhibits complex, time-dependent effects on the ERK pathway. In normal human bronchial epithelial (NHBE) cells, short-term exposure (60-90 minutes) to this compound inhibits ERK1/2 phosphorylation.[11][12] This initial suppression is linked to a decrease in IL-8 secretion.[11] However, prolonged exposure (24 hours) can lead to an increase in ERK phosphorylation above baseline.[11] This immunomodulation, characterized by initial suppression followed by activation, suggests a complex regulatory role.[13] The inhibition of ERK1/2 is also associated with delayed cell cycle progression from the G1 to S phase in bronchial epithelial cells.[12]

-

p38 MAPK Pathway: this compound can suppress the p38 MAPK pathway by inducing MAPK Phosphatase-1 (MKP-1).[14] MKP-1 is a dual-specificity phosphatase that dephosphorylates and inactivates p38 MAPK. By upregulating MKP-1, this compound effectively dampens the downstream inflammatory signaling mediated by p38, contributing to the suppression of MUC5AC mucin gene expression induced by TNF-α in airway epithelial cells.[14]

Effects on Immune Cells and Biofilms

This compound also directly modulates the function of key inflammatory cells and bacterial structures.

-

Neutrophils: It inhibits the respiratory burst in human neutrophils and eosinophils.[15] Furthermore, some macrolides promote neutrophil apoptosis (programmed cell death), which is a crucial step in the resolution of inflammation.[16] In contrast, one study noted that this compound could enhance neutrophil reactive oxygen species generation and chemotaxis at specific concentrations.[17] More recently, this compound has been shown to induce the formation of Neutrophil Extracellular Traps (NETs) through an autophagy-dependent mechanism, which can trap and kill pathogens like Acinetobacter baumannii.[18][19]

-

Biofilm Inhibition: In chronic infections caused by Pseudomonas aeruginosa, the formation of a protective biofilm matrix contributes to persistent inflammation. This compound, while not directly bactericidal against P. aeruginosa, inhibits the production of its biofilm.[20][21][22] By disrupting the biofilm, this compound can reduce the inflammatory stimulus and enhance the penetration and efficacy of other antibiotics.[21][23]

Quantitative Data on Cytokine Inhibition

This compound's ability to suppress pro-inflammatory cytokine production has been quantified across numerous studies. The following tables summarize these findings.

Table 1: Effect of this compound on IL-8 Production

| Cell Type | Stimulus | This compound Conc. | % Inhibition (Approx.) | Reference |

| Human Monocytes | E. coli LPS | 10 mg/L | 49.3 - 75.0% | [1][9] |

| THP-1 Cells | E. coli LPS | 10 mg/L | 49.3 - 75.0% | [1][9] |

| Human Monocytes | Bacterial Lysates (E. coli, P. aeruginosa, H. pylori) | 10 mg/L | 51.5 - 66.4% | [9][10] |

| Synovial Fibroblasts | Spontaneous | 0.1 - 10 µg/mL | Significant Suppression | [24] |

| Refractory Asthma Patients (in vivo) | N/A | 500 mg/day for 8 weeks | Significant reduction in airway IL-8 | [25] |

Table 2: Effect of this compound on Other Pro-Inflammatory Cytokines

| Cytokine | Cell Type / Model | Stimulus | This compound Conc. / Dose | Result | Reference |

| IL-1β | Human Monocytes | LPS | Physiologically achievable | Significant suppression | [26] |

| IL-1β | Synovial Fibroblasts | Spontaneous | 0.1 - 10 µg/mL | Significant suppression | [24] |

| IL-6 | Human Monocytes | LPS | Physiologically achievable | Significant suppression in 60% of individuals | [26] |

| IL-6 | Synovial Fibroblasts | Spontaneous | 0.1 - 10 µg/mL | Significant suppression | [24] |

| TNF-α | Human Monocytes | LPS | Physiologically achievable | Significant suppression in 86% of individuals | [26] |

| TNF-α | J774 Macrophages | LPS | 5 - 80 µM | Concentration-dependent reduction | [27] |

| GM-CSF | Synovial Fibroblasts | Spontaneous | 0.1 - 10 µg/mL | Significant suppression | [24] |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments used to elucidate the anti-inflammatory mechanisms of this compound.

Protocol: In Vitro Cytokine Inhibition Assay using ELISA

This protocol describes the measurement of IL-8 inhibition in a human monocytic cell line (THP-1) stimulated with LPS.

-

Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Plating: Seed 5 x 10⁵ cells/well into a 24-well plate.

-

Pre-treatment: Add this compound (dissolved in DMSO, final concentration 0.1-10 mg/L) or vehicle control (DMSO) to the wells. Incubate for 2 hours.

-

Stimulation: Add E. coli-derived LPS to a final concentration of 1 µg/mL to induce IL-8 production. Do not add LPS to negative control wells.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant and store it at -80°C until analysis.

-

ELISA (Enzyme-Linked Immunosorbent Assay): Quantify the IL-8 concentration in the supernatants using a commercial human IL-8 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of IL-8 production by this compound compared to the LPS-stimulated vehicle control.

Protocol: NF-κB Nuclear Translocation via Western Blot

This protocol details the detection of the NF-κB p65 subunit in nuclear extracts from A549 cells.

-

Cell Culture & Treatment: Culture A549 cells in DMEM with 10% FBS. Seed 2 x 10⁶ cells in a 100mm dish. Once confluent, pre-treat with this compound (e.g., 3 µg/mL) for 2 hours.

-

Stimulation: Stimulate cells with TNF-α (10 ng/mL) for 30 minutes to induce NF-κB translocation.

-

Cell Lysis & Fractionation:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in a hypotonic buffer to swell the cell membrane.

-

Mechanically disrupt the cells using a Dounce homogenizer.

-

Centrifuge to pellet the nuclei. The supernatant is the cytoplasmic extract.

-

Wash the nuclear pellet.

-

-

Nuclear Extraction: Resuspend the nuclear pellet in a high-salt nuclear extraction buffer and incubate on ice with periodic vortexing to lyse the nuclei.

-

Protein Quantification: Centrifuge to pellet nuclear debris. Collect the supernatant (nuclear extract) and determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of nuclear protein extract per sample and separate the proteins by size on a 10% SDS-polyacrylamide gel.

-

Western Blotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody specific for the NF-κB p65 subunit overnight at 4°C.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. A nuclear loading control (e.g., Lamin B1) should be used to ensure equal protein loading.

-

Protocol: IL-8 Promoter Activity via Luciferase Reporter Assay

This protocol assesses the transcriptional activity of the IL-8 promoter.

-

Plasmid Constructs: Use a luciferase reporter plasmid containing the IL-8 promoter region upstream of the luciferase gene (e.g., pNAF). A control plasmid (e.g., pRL-TK Renilla) is used for normalization.

-

Transfection: Transfect THP-1 cells with the reporter and control plasmids using a suitable transfection reagent (e.g., Lipofectamine).

-

Treatment and Stimulation: 24 hours post-transfection, treat the cells with this compound (10 mg/L) for 2 hours, followed by stimulation with LPS (1 µg/mL) for 6 hours.

-

Cell Lysis: Wash the cells and lyse them using the lysis buffer provided in a dual-luciferase reporter assay kit.

-

Luminometry: Measure the firefly luciferase activity (from the IL-8 promoter) and the Renilla luciferase activity (from the control plasmid) sequentially in a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized activity in this compound-treated cells to the vehicle-treated control to determine the effect on promoter activity.

Conclusion and Future Directions

This compound's anti-inflammatory properties are mediated through the potent suppression of key pro-inflammatory signaling pathways, primarily by inhibiting the activity of the NF-κB and AP-1 transcription factors.[1][4][7][9] Its modulation of MAPK pathways and direct effects on neutrophil function and bacterial biofilms further contribute to its immunomodulatory profile. The quantitative data consistently demonstrate a significant reduction in the production of critical cytokines like IL-8 and TNF-α at physiologically relevant concentrations.